2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol
CAS No.: 212268-45-6
VCID: VC11705846
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol - 212268-45-6](/images/structure/VC11705846.png)
Description |
2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is a chemical compound that belongs to the pyrrolopyrimidine class, which is known for its diverse biological activities and applications in pharmaceutical research. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general knowledge of pyrrolopyrimidines. Synthesis and PreparationThe synthesis of pyrrolopyrimidine derivatives often involves multi-step reactions starting from simpler heterocyclic compounds. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be synthesized through various methods, including those described in patents like US10364248B2, which outlines processes for preparing similar compounds . The addition of an ethanol group to form 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol would likely involve further functionalization steps. Biological Activity and ApplicationsPyrrolopyrimidines are known for their potential biological activities, including anticancer, antiviral, and antibacterial properties. While specific data on 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol is not available, its structural similarity to other active compounds suggests it could be explored for similar applications. |
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CAS No. | 212268-45-6 |
Product Name | 2-(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)ethanol |
Molecular Formula | C8H8ClN3O |
Molecular Weight | 197.62 g/mol |
IUPAC Name | 2-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)ethanol |
Standard InChI | InChI=1S/C8H8ClN3O/c9-7-6-1-2-12(3-4-13)8(6)11-5-10-7/h1-2,5,13H,3-4H2 |
Standard InChIKey | JLUACDFRYAAZBB-UHFFFAOYSA-N |
SMILES | C1=CN(C2=C1C(=NC=N2)Cl)CCO |
Canonical SMILES | C1=CN(C2=C1C(=NC=N2)Cl)CCO |
PubChem Compound | 11805674 |
Last Modified | Nov 23 2023 |
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